An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole
An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole
This guide provides a comprehensive framework for the structural elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. The 4,5-dihydroisoxazole core is a significant structural motif in various biologically active molecules, and the presence of a bromine atom and a trifluoromethylphenyl group offers versatile points for further chemical modification.[1][2]
The primary route for synthesizing this class of compounds is often a [3+2] cycloaddition reaction, which is known for its high regioselectivity in forming the dihydroisoxazole ring.[1] This guide will focus on the analytical techniques required to unequivocally confirm the structure of the resulting product.
I. Foundational Analytical Approach: A Multi-technique Strategy
The definitive confirmation of the molecular structure of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole necessitates a synergistic application of multiple spectroscopic techniques. While each method provides unique pieces of the structural puzzle, their combined interpretation leads to an unambiguous assignment. The core techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This multi-pronged approach ensures a self-validating system, where data from one technique corroborates the findings of another, thereby enhancing the trustworthiness of the final structural assignment.
A logical workflow for the structure elucidation process is outlined below:
Caption: Workflow for Structure Elucidation.
II. Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the initial and crucial step for determining the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent like acetonitrile or methanol.
-
Ionization Method: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and ensure the observation of the molecular ion.
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap) to obtain an accurate mass measurement.
Data Interpretation and Expected Results
The molecular formula for 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is C₁₀H₇BrF₃NO.[3] The expected monoisotopic mass is approximately 294.96 g/mol . A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[4][5] This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[4]
| Data Point | Expected Value |
| Molecular Formula | C₁₀H₇BrF₃NO |
| Molecular Weight | 294.07 g/mol [3] |
| Monoisotopic Mass | ~294.96 g/mol |
| Isotopic Pattern | Prominent [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio |
Fragmentation Analysis
While soft ionization minimizes fragmentation, some characteristic fragments may be observed. The primary fragmentation is often the loss of the halogen.[6] Further fragmentation might involve the cleavage of the dihydroisoxazole ring.
Caption: Potential MS Fragmentation Pathways.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Spectral Features
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-2800 | C-H stretch | Aliphatic and Aromatic |
| ~1620-1580 | C=N stretch | Isoxazoline ring[7] |
| ~1600, ~1450 | C=C stretch | Aromatic ring[7] |
| ~1350-1100 | C-F stretch | Trifluoromethyl group |
| ~1250-1000 | C-O stretch | Isoxazoline ring |
| Below 700 | C-Br stretch | Bromo group |
The presence of a C=N stretching vibration and the absence of a strong C=O band are critical for confirming the formation of the isoxazoline ring.[7]
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.
¹H NMR Spectroscopy
This technique maps the proton environments in the molecule. The dihydroisoxazole ring protons will exhibit a characteristic ABX or AMX spin system, depending on the coupling constants.
Expected ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-5 (CH) | ~5.5 - 6.0 | Doublet of doublets (dd) | 1H |
| H-4 (CH₂) | ~3.2 - 4.0 | Two doublets of doublets (dd) | 2H |
| Aromatic Protons (Ar-H) | ~7.4 - 7.8 | Multiplet (m) | 4H |
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The proton at the C-5 position, being adjacent to the electronegative oxygen and the aromatic ring, is expected to be the most downfield of the aliphatic protons.
-
The two protons on the C-4 carbon are diastereotopic and will appear as separate signals, each coupled to the other (geminal coupling) and to the H-5 proton (vicinal coupling).
-
The aromatic protons will show a complex multiplet pattern due to the trifluoromethyl substituent.
¹³C NMR Spectroscopy
This provides information on the carbon framework of the molecule.
Expected ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (C-3) | ~155 - 160 |
| CF₃ | ~120 - 125 (quartet due to C-F coupling) |
| Aromatic Carbons | ~125 - 140 |
| CH (C-5) | ~80 - 85 |
| CH₂ (C-4) | ~40 - 45 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and specific for fluorine-containing moieties.[8][9] The trifluoromethyl group will give a single, sharp signal. The chemical shift of this signal is sensitive to the electronic environment, providing further confirmation of the substitution pattern on the aromatic ring.[9][10]
Expected ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| -CF₃ | ~ -60 to -65 (relative to CFCl₃) |
The large chemical shift range in ¹⁹F NMR makes it an excellent tool for resolving different fluorine-containing functional groups.[8]
2D NMR Experiments (COSY, HSQC, HMBC)
To unequivocally assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which will confirm the connectivity between H-4 and H-5 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the dihydroisoxazole ring and the trifluoromethylphenyl group.
Caption: NMR Strategy for Structure Confirmation.
V. Conclusion
The structural elucidation of 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating high-resolution mass spectrometry, IR spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and trustworthy confirmation of the molecular structure. This rigorous analytical approach is fundamental to advancing the development of novel chemical entities in the pharmaceutical and agrochemical industries.
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